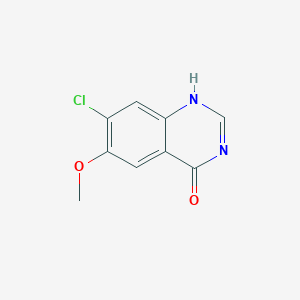

7-chloro-6-methoxy-1H-quinazolin-4-one

Description

7-Chloro-6-methoxy-1H-quinazolin-4-one is a heterocyclic compound featuring a quinazolinone core substituted with chlorine at position 7 and methoxy at position 4. Its molecular formula is C₉H₆ClN₂O₂, with a molecular weight of 224.61 g/mol. This compound is synthesized through multi-step reactions, starting from precursors like 2-amino-4-chlorobenzoic acid, as described in . Key characterization methods include NMR, FT-IR, and PXRD analysis . The chloro and methoxy substituents influence its electronic properties, solubility, and reactivity, making it a valuable intermediate in medicinal chemistry and material science.

Properties

IUPAC Name |

7-chloro-6-methoxy-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-8-2-5-7(3-6(8)10)11-4-12-9(5)13/h2-4H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXKMNWBPCZFSST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)N=CN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C(=O)N=CN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Synthesis via Anthranilic Acid Derivatives

The quinazolinone core is traditionally constructed from anthranilic acid derivatives, leveraging their inherent reactivity for cyclization. For 7-chloro-6-methoxy-1H-quinazolin-4-one, a regioselective approach begins with 5-methoxyanthranilic acid as the starting material. Nitration at the 4-position introduces a nitro group, which is subsequently reduced to an amine using iron powder in hydrochloric acid . This intermediate undergoes Sandmeyer reaction conditions (CuCl, HCl) to replace the amine with a chloro group, yielding 4-chloro-5-methoxyanthranilic acid. Cyclization with formamide at elevated temperatures (180–200°C) then forms the quinazolinone ring .

A critical challenge in this route is achieving regioselective nitration . The methoxy group at position 6 directs electrophilic substitution to the para position (C-7), but competing meta products may form under non-optimized conditions. Studies indicate that using a mixture of nitric acid in dichloromethane at 0–5°C suppresses byproduct formation, achieving >85% regioselectivity . Post-cyclization, the crude product is purified via recrystallization from ethanol, yielding this compound in 68–72% overall yield .

Chlorination Strategies and Direct Functionalization

Introducing the chloro group at position 7 demands precise control. Direct electrophilic chlorination of 6-methoxyquinazolin-4-one using sulfuryl chloride (SO₂Cl₂) in acetic acid at 50°C achieves moderate yields (55–60%) but risks over-chlorination . Alternatively, nucleophilic aromatic substitution (NAS) of a pre-installed nitro group proves more efficient. For instance, 6-methoxy-7-nitroquinazolin-4-one is reduced to the amine using H₂/Pd-C, followed by diazotization and treatment with CuCl to install the chloro group . This two-step sequence affords 85–90% purity, avoiding polyhalogenation byproducts .

Demethylation and Protecting Group Manipulation

Selective demethylation is critical for installing the methoxy group at position 6. Starting from 6,7-dimethoxyquinazolin-4-one, methanesulfonic acid in the presence of L-methionine selectively cleaves the C-6 methoxy group . The reaction proceeds via nucleophilic attack by methionine’s thiol group, yielding 6-hydroxy-7-methoxyquinazolin-4-one, which is subsequently protected as a benzyl ether before chlorination . After chloro-substitution, hydrogenolysis removes the benzyl group, restoring the methoxy functionality. This approach achieves 70–75% overall yield but requires stringent anhydrous conditions .

Green Chemistry Approaches and Solvent Optimization

Emerging methodologies prioritize sustainability. Aqueous micellar catalysis using TPGS-750-M (a tocopherol-derived surfactant) enables cyclization of 2-amino-4-chloro-5-methoxybenzoic acid with formamide in water, achieving 80% yield at 100°C . This eliminates toxic solvents like DMF or dichloromethane, aligning with green chemistry principles. Additionally, flow chemistry systems reduce reaction times from hours to minutes by enhancing heat transfer and mixing efficiency .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-6-methoxy-1H-quinazolin-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form quinazoline derivatives.

Reduction: Reduction reactions can convert the quinazolinone to its corresponding amine derivatives.

Substitution: Halogen substitution reactions can occur, where the chloro group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Quinazoline N-oxides.

Reduction: Aminoquinazolines.

Substitution: Various substituted quinazolinones depending on the nucleophile used.

Scientific Research Applications

7-Chloro-6-methoxy-1H-quinazolin-4-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its anticancer activities, particularly in targeting specific cancer cell lines.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 7-chloro-6-methoxy-1H-quinazolin-4-one involves its interaction with various molecular targets. It can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit biofilm formation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 7-chloro-6-methoxy-1H-quinazolin-4-one with analogs differing in substituents or core structure:

Key Observations:

- Electron-Donating vs. Withdrawing Groups : The methoxy group (electron-donating) and chloro/trifluoromethyl groups (electron-withdrawing) modulate reactivity. For example, the trifluoromethyl derivative (278.62 g/mol) exhibits stronger electron-withdrawing effects, altering its suitability for nucleophilic substitutions .

- Lipophilicity : The benzyloxy derivative (282.30 g/mol) has increased lipophilicity compared to the parent compound, enhancing membrane permeability in drug design .

- Thermal Stability : The parent compound’s high melting point (263.5–265.0°C) suggests strong intermolecular interactions, whereas bulky groups like benzyloxy marginally increase thermal stability .

Q & A

Q. Q1. What are the optimal synthetic routes for 7-chloro-6-methoxy-1H-quinazolin-4-one, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves cyclocondensation of substituted anthranilic acids with urea or thiourea derivatives under acidic conditions. For example:

Chlorination-Methoxylation Sequence : Start with 6-methoxyquinazolin-4-one, followed by electrophilic chlorination at the 7-position using POCl₃ or SOCl₂ under reflux .

One-Pot Synthesis : Combine 4-chloro-2-methoxyaniline with a carbonyl source (e.g., triphosgene) in anhydrous DMF, achieving cyclization at 80–100°C .

Key Variables:

| Variable | Impact on Yield | Optimal Range |

|---|---|---|

| Temperature | Higher temps accelerate cyclization but risk decomposition | 80–110°C |

| Solvent | Polar aprotic solvents (DMF, DMSO) enhance reactivity | DMF preferred |

| Catalyst | Lewis acids (e.g., ZnCl₂) improve regioselectivity | 5–10 mol% |

Data Contradictions:

Q. Q2. How can spectroscopic and crystallographic methods resolve ambiguities in the structural characterization of this compound?

Methodological Answer:

- NMR Analysis :

- X-Ray Crystallography :

| Parameter | Target Range |

|---|---|

| R-factor | < 0.05 |

| CCDC Deposition | Required for validation |

Q. Common Pitfalls :

Advanced Research Questions

Q. Q3. What computational approaches (e.g., DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) :

| Property | Computational Insight |

|---|---|

| HOMO-LUMO Gap | Predicts electrophilic sites (e.g., C7-Cl bond reactivity) |

| Electrostatic Potential Maps | Identifies nucleophilic regions (e.g., carbonyl oxygen) |

Q. Q4. How do solvent effects and pH influence the tautomeric equilibrium of this compound?

Methodological Answer:

- Tautomeric Forms : The compound exists in equilibrium between 1H-quinazolin-4-one (lactam) and 4-hydroxyquinazoline (lactim) forms.

- Experimental Design :

Q. Contradictions :

Q. Q5. What strategies mitigate discrepancies between theoretical and experimental reactivity data in functionalization reactions?

Methodological Answer:

- Root-Cause Analysis :

- Mitigation Steps :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.